3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione
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Overview
Description
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione is a complex organic compound featuring a furan ring substituted with two phospholan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione typically involves the reaction of furan-2,5-dione with (2S,5S)-2,5-dimethylphospholan-1-yl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phospholan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione involves its interaction with molecular targets through its phospholan groups. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis((2R,5R)-2,5-dimethylphospholan-1-yl)furan-2,5-dione: A stereoisomer with different spatial arrangement of the phospholan groups.
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)thiophene-2,5-dione: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
3,4-Bis((2S,5S)-2,5-dimethylphospholan-1-yl)furan-2,5-dione is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C16H24O3P2 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
3,4-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]furan-2,5-dione |
InChI |
InChI=1S/C16H24O3P2/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1 |
InChI Key |
OQHMFJKKVZGWDC-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](P1C2=C(C(=O)OC2=O)P3[C@H](CC[C@@H]3C)C)C |
Canonical SMILES |
CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C |
Origin of Product |
United States |
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